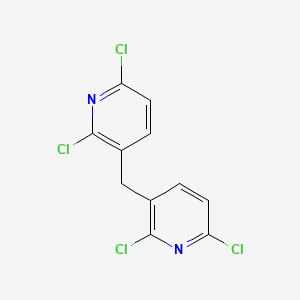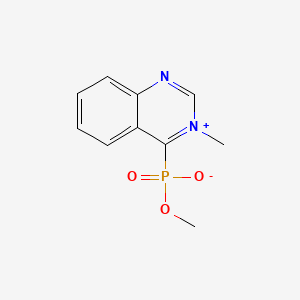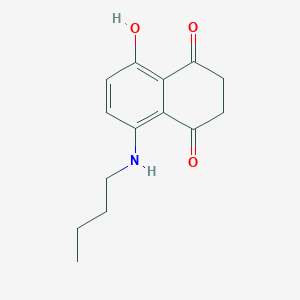![molecular formula C29H24N2O B14317599 2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole CAS No. 111678-02-5](/img/no-structure.png)
2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole is a complex organic compound characterized by the presence of biphenyl groups and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole typically involves the reaction of biphenyl derivatives with hydrazides under specific conditions. The process often includes the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The biphenyl groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can produce simpler biphenyl compounds.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biological assays to investigate cellular processes and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl groups and oxadiazole ring play crucial roles in binding to target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-thiadiazole
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various research applications, distinguishing it from other biphenyl derivatives.
Propriétés
| 111678-02-5 | |
Formule moléculaire |
C29H24N2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-5-[3-(4-phenylphenyl)propyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H24N2O/c1-3-9-23(10-4-1)25-16-14-22(15-17-25)8-7-13-28-30-31-29(32-28)27-20-18-26(19-21-27)24-11-5-2-6-12-24/h1-6,9-12,14-21H,7-8,13H2 |
Clé InChI |
DLCNZDCXRMLUEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


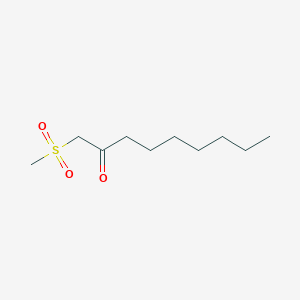
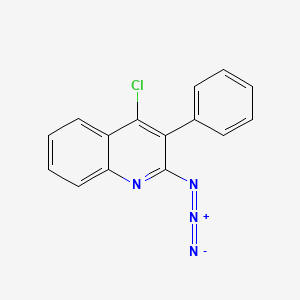
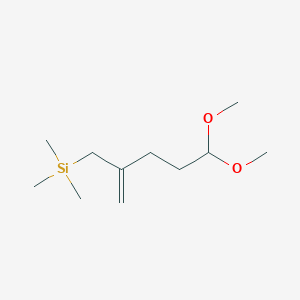
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)

